molecular formula C18H22ClN4S+ B12768935 Chloromethyl olanzapinium CAS No. 735264-27-4

Chloromethyl olanzapinium

Cat. No.: B12768935
CAS No.: 735264-27-4
M. Wt: 361.9 g/mol
InChI Key: FQYHAAZWAYLVAQ-UHFFFAOYSA-N
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Description

Chloromethyl olanzapinium is a derivative of olanzapine, an antipsychotic medication used primarily to treat schizophrenia and bipolar disorder.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl olanzapinium can be synthesized through mechanochemical methods. This involves the use of grinding techniques to facilitate the reaction between olanzapine and chloromethylating agents. The reaction conditions typically include the use of solvents like acetonitrile and catalysts to enhance the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale mechanochemical synthesis. This method is preferred due to its efficiency and the ability to produce high yields of the compound. The process is optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl olanzapinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and chloromethylating agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

Mechanism of Action

The mechanism of action of chloromethyl olanzapinium involves its interaction with multiple neuronal receptors, including dopamine and serotonin receptors. These interactions help modulate neurotransmitter activity in the brain, which is crucial for its therapeutic effects in treating psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloromethyl olanzapinium is unique due to its specific chemical structure, which allows it to undergo various chemical reactions and interact with multiple molecular targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(chloromethyl)-4-methylpiperazin-4-ium-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN4S/c1-13-11-14-17(22-7-9-23(2,12-19)10-8-22)20-15-5-3-4-6-16(15)21-18(14)24-13/h3-6,11,21H,7-10,12H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYHAAZWAYLVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CC[N+](CC4)(C)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN4S+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735264-27-4
Record name N-Chloromethyl olanzapine ion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0735264274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CHLOROMETHYL OLANZAPINE ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82HK4YW7YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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